molecular formula C12H18Cu2O19-4 B8256062 Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate

Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate

Cat. No.: B8256062
M. Wt: 593.35 g/mol
InChI Key: BGUIKECWNDWAHY-UHFFFAOYSA-H
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Description

Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate is a coordination compound that features two copper ions coordinated to a tricarboxylate ligand derived from citric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate typically involves the reaction of copper(II) salts with citric acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the copper ions to the tricarboxylate ligand. The resulting solution is then subjected to crystallization to obtain the pentahydrate form of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where copper(II) sulfate or copper(II) nitrate is reacted with citric acid. The reaction mixture is maintained at an optimal pH and temperature to maximize yield. The product is then purified through filtration and recrystallization processes to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while substitution reactions can produce various copper coordination complexes .

Mechanism of Action

The mechanism by which Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate exerts its effects involves the coordination of copper ions to the tricarboxylate ligand. This coordination facilitates redox reactions and the formation of reactive oxygen species (ROS), which can interact with biological molecules and pathways. The compound’s antimicrobial activity is attributed to its ability to generate ROS, which can damage bacterial cell membranes and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate is unique due to its specific tricarboxylate ligand derived from citric acid, which imparts distinct redox properties and coordination geometry. This uniqueness makes it particularly suitable for applications in catalysis and materials science .

Properties

IUPAC Name

dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7O7.2Cu.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*1-2H2,(H,7,8)(H,9,10)(H,11,12);;;5*1H2/q2*-1;2*+2;;;;;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUIKECWNDWAHY-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].O.O.O.O.O.[Cu+2].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cu2O19-4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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